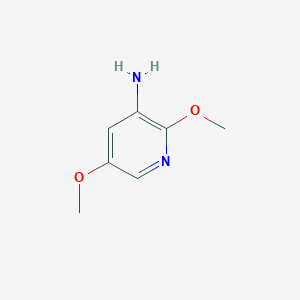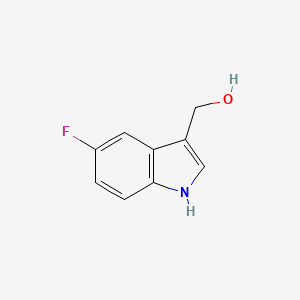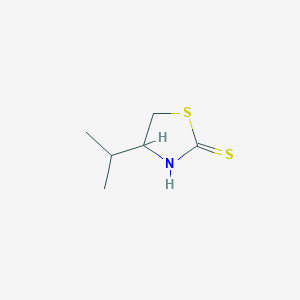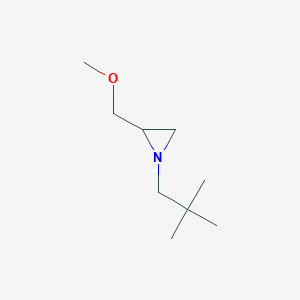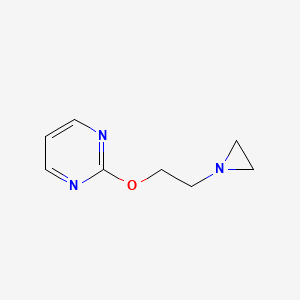
2-(2-(Aziridin-1-yl)ethoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Aziridin-1-yl)ethoxy)pyrimidine is an organic compound that features both aziridine and pyrimidine moieties. Aziridines are three-membered nitrogen-containing rings known for their high ring strain and reactivity, while pyrimidines are six-membered heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3. The combination of these two functional groups in a single molecule makes this compound a compound of significant interest in various fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine typically involves the reaction of aziridine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where aziridine reacts with 2-chloroethoxypyrimidine under basic conditions. The reaction proceeds as follows:
Step 1: Preparation of 2-chloroethoxypyrimidine by reacting pyrimidine with chloroethanol in the presence of a base such as potassium carbonate.
Step 2: Nucleophilic substitution of the chlorine atom in 2-chloroethoxypyrimidine with aziridine in the presence of a base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form oxaziridines.
Substitution Reactions: The pyrimidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as primary amines, thiols, and alcohols under mild acidic or basic conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Nucleophilic Ring-Opening: Substituted amines.
Oxidation: Oxaziridines.
Substitution: Substituted pyrimidines.
Applications De Recherche Scientifique
2-(2-(Aziridin-1-yl)ethoxy)pyrimidine has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a DNA cross-linking agent due to the reactivity of the aziridine ring.
Medicine: Explored for its anticancer properties, as aziridine-containing compounds can alkylate DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine involves the reactivity of the aziridine ring. The high ring strain makes the aziridine ring susceptible to nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can alkylate nucleophilic sites on biomolecules, such as DNA and proteins, leading to cross-linking and inhibition of biological processes. The pyrimidine moiety can also interact with biological targets, such as enzymes and receptors, further contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Aziridine: A three-membered nitrogen-containing ring with high reactivity.
Pyrimidine: A six-membered heterocyclic aromatic compound with nitrogen atoms at positions 1 and 3.
2-(2-(Azetidin-1-yl)ethoxy)pyrimidine: Similar to 2-(2-(Aziridin-1-yl)ethoxy)pyrimidine but with a four-membered azetidine ring instead of a three-membered aziridine ring.
Uniqueness: this compound is unique due to the combination of the highly reactive aziridine ring and the versatile pyrimidine ring in a single molecule. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H11N3O |
|---|---|
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
2-[2-(aziridin-1-yl)ethoxy]pyrimidine |
InChI |
InChI=1S/C8H11N3O/c1-2-9-8(10-3-1)12-7-6-11-4-5-11/h1-3H,4-7H2 |
Clé InChI |
RAYPQJSFKVJKLD-UHFFFAOYSA-N |
SMILES canonique |
C1CN1CCOC2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)

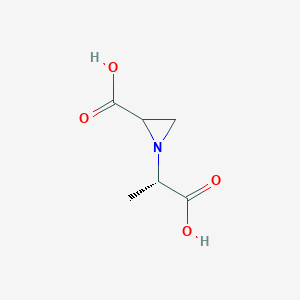

![(6-Amino-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol](/img/structure/B11918358.png)

![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)

